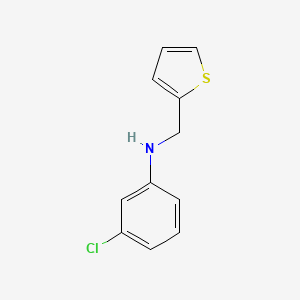

3-chloro-N-(thiophen-2-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(thiophen-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10ClNS . It has a molecular weight of 223.72 .

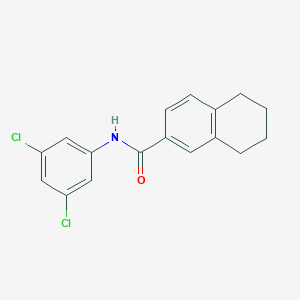

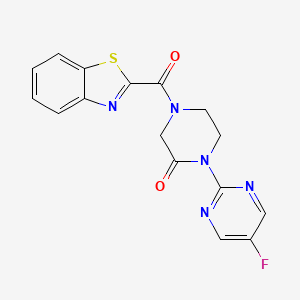

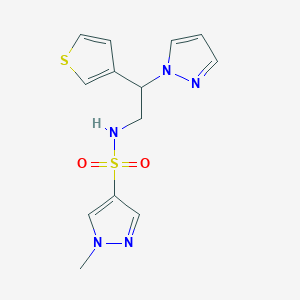

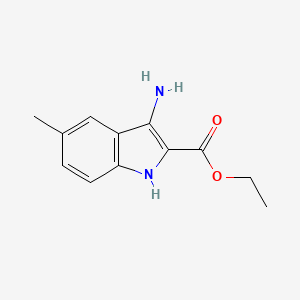

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an aniline group via a methylene bridge, with a chlorine atom attached to the aniline ring .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Daoud et al. (2014) introduced a compound closely related to 3-chloro-N-(thiophen-2-ylmethyl)aniline, showcasing its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound demonstrated efficient inhibition properties, with efficiency increasing alongside concentration. Its adsorption on mild steel surfaces follows Langmuir’s isotherm, highlighting its potential in protective coatings to prevent metal corrosion (Daoud et al., 2014).

Synthesis and Characterization of Complexes

Belkhiria et al. (2018) synthesized cationic allylnickel(II) complexes using thienylimine ligands, derived from a similar base structure to this compound. These complexes, characterized by various spectroscopic techniques, offer insights into coordination chemistry and potential applications in catalysis and organic synthesis (Belkhiria et al., 2018).

Electroluminescence and Fluorescence Sensing

A novel class of emitting amorphous molecular materials, incorporating elements of the chemical structure of this compound, has been designed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence, stable amorphous glass formation, and are suitable for multicolor light emission, including white light. Their application extends to hosting emissive dopants in EL devices for color tuning and improved performance (Doi et al., 2003).

Molecular Sensing

Shree et al. (2019) developed chemosensors based on the structural framework of this compound for selective and sensitive detection of aluminum ions in aqueous solutions. These sensors demonstrate high selectivity and sensitivity, with potential applications in environmental monitoring and healthcare (Shree et al., 2019).

Synthesis and Antimicrobial Activities

Research by Yolal et al. (2012) involved synthesizing molecules akin to this compound, assessing their antimicrobial activities against Mycobacterium smegmatis. This study underscores the potential of such compounds in developing new antimicrobial agents (Yolal et al., 2012).

Safety and Hazards

The safety data sheet for 3-chloro-2-methylaniline, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Eigenschaften

IUPAC Name |

3-chloro-N-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOVMGNDFUXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

methanone](/img/structure/B2724314.png)